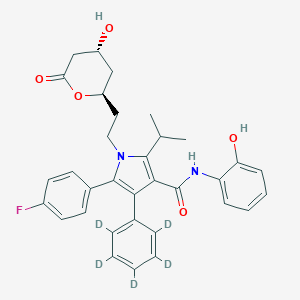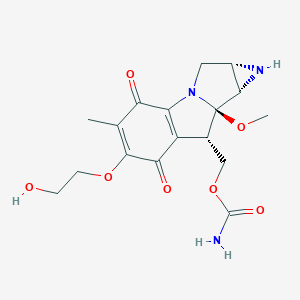
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide, also known as AZT, is a synthetic compound that belongs to the class of thiazolidinones. It was first synthesized in the 1960s as a potential antibacterial agent, but later found to have antiviral properties. AZT is a potent inhibitor of the reverse transcriptase enzyme, which is essential for the replication of retroviruses, including the human immunodeficiency virus (HIV).
Mecanismo De Acción
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of retroviruses. It is a nucleoside analogue that is incorporated into the viral DNA, causing premature termination of the DNA chain and preventing further viral replication.
Efectos Bioquímicos Y Fisiológicos
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide has been shown to reduce viral load and increase CD4+ T cell counts in patients with HIV infection. However, prolonged use of 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide has been associated with adverse effects, such as bone marrow suppression and mitochondrial toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide is a widely used antiviral drug that has been extensively studied in laboratory experiments. Its mechanism of action is well understood, and it is readily available for use in experiments. However, its use is limited by its potential toxicity and the development of drug resistance.
Direcciones Futuras
There are several potential future directions for research on 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide. One area of interest is the development of new thiazolidinone derivatives that may have improved antiviral activity and reduced toxicity. Another area of interest is the use of 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide in combination with other antiviral drugs to improve treatment outcomes and reduce the development of drug resistance. Additionally, the use of 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide in the prevention of mother-to-child transmission of HIV is an important area of research.
Métodos De Síntesis
The synthesis of 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide involves the reaction of thiosemicarbazide with acetone to form 2-acetylthiosemicarbazide, which is then reacted with methyl iodide to form 2-methylthiosemicarbazide. The final step involves the cyclization of 2-methylthiosemicarbazide with formaldehyde to form 2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide.
Aplicaciones Científicas De Investigación
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide has been extensively studied for its antiviral properties and has been used in the treatment of HIV infection. It is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Propiedades
Número CAS |
103021-07-4 |
|---|---|
Nombre del producto |
2-Isopropyl-4-methyl-1,2-thiazetidine 1,1-dioxide |
Fórmula molecular |
C6H13NO2S |
Peso molecular |
163.24 g/mol |
Nombre IUPAC |
4-methyl-2-propan-2-ylthiazetidine 1,1-dioxide |
InChI |
InChI=1S/C6H13NO2S/c1-5(2)7-4-6(3)10(7,8)9/h5-6H,4H2,1-3H3 |
Clave InChI |
GYLOICRFXFHKIN-UHFFFAOYSA-N |
SMILES |
CC1CN(S1(=O)=O)C(C)C |
SMILES canónico |
CC1CN(S1(=O)=O)C(C)C |
Sinónimos |
1,2-Thiazetidine,4-methyl-2-(1-methylethyl)-,1,1-dioxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)



![1-(4-Hexylcyclohexyl)-4-[2-(4-isothiocyanatophenyl)ethyl]benzene](/img/structure/B18246.png)








